Propionyl hypobromite Propionyl hypobromite
Brand Name: Vulcanchem
CAS No.: 82198-80-9
VCID: VC14274559
InChI: InChI=1S/C3H5BrO2/c1-2-3(5)6-4/h2H2,1H3
SMILES:
Molecular Formula: C3H5BrO2
Molecular Weight: 152.97 g/mol

Propionyl hypobromite

CAS No.: 82198-80-9

Cat. No.: VC14274559

Molecular Formula: C3H5BrO2

Molecular Weight: 152.97 g/mol

* For research use only. Not for human or veterinary use.

Propionyl hypobromite - 82198-80-9

Specification

CAS No. 82198-80-9
Molecular Formula C3H5BrO2
Molecular Weight 152.97 g/mol
IUPAC Name bromo propanoate
Standard InChI InChI=1S/C3H5BrO2/c1-2-3(5)6-4/h2H2,1H3
Standard InChI Key UCKZQZDVQVFOHP-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OBr

Introduction

Chemical Identity and Structural Characteristics

Propionyl hypobromite belongs to the class of acyl hypobromites, which are derivatives of hypobromous acid (HOBr). The compound’s molecular structure consists of a propionyl group (C₃H₅O⁻) linked to a hypobromite moiety (BrO⁻), yielding the formula C₃H₅BrO₂. Its molecular weight is calculated as 152.97 g/mol, combining the hypobromite ion (95.90 g/mol ) and the propionyl group (57.07 g/mol).

Hypobromite Ion Fundamentals

The hypobromite ion (BrO⁻) is a monovalent inorganic anion formed by deprotonating hypobromous acid . It exhibits a bent geometry due to its lone electron pairs and functions as a strong oxidizing agent. In aqueous solutions, hypobromite disproportionates into bromide (Br⁻) and bromate (BrO₃⁻) under acidic conditions, a reaction critical to its instability in many synthetic contexts .

Propionyl Group Reactivity

The propionyl group, derived from propionic acid (CH₃CH₂COOH), is an acylating agent that participates in nucleophilic substitution reactions. Its electron-withdrawing carbonyl group enhances the electrophilicity of adjacent atoms, making propionyl hypobromite highly reactive toward amines, alcohols, and other nucleophiles.

Synthetic Pathways and Optimization

While no direct synthesis of propionyl hypobromite is documented, plausible routes can be extrapolated from methods used for propionyl bromide (C₃H₅BrO) and other acyl hypobromites.

Reaction of Propionic Acid with Hypobromous Acid

A theoretical synthesis involves the reaction of propionic acid with hypobromous acid (HOBr):

CH3CH2COOH+HOBrCH3CH2COOBr+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{HOBr} \rightarrow \text{CH}_3\text{CH}_2\text{COOBr} + \text{H}_2\text{O} Br2+H2OHOBr+HBr\text{Br}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HOBr} + \text{HBr}

Maintaining a pH > 8.5 favors hypobromite formation , though competing bromide formation (Br⁻) remains a challenge .

Catalytic Bromination Using Red Phosphorus

A patent describing propionyl bromide synthesis provides insights into adapting catalytic methods. The original process uses propionic acid, bromine, and red phosphorus in a halogenated solvent (e.g., 1,2-dichloroethane) at 80–90°C. For hypobromite synthesis, substituting a milder oxidizing agent (e.g., N-bromosuccinimide) or introducing a base to stabilize BrO⁻ could shift the pathway.

Table 1: Comparative Synthesis Conditions for Propionyl Bromide vs. Hypothetical Propionyl Hypobromite

ParameterPropionyl Bromide Propionyl Hypobromite (Proposed)
ReactantsPropionic acid, Br₂Propionic acid, HOBr/NBS
CatalystRed phosphorusNone or phase-transfer catalyst
Solvent1,2-DichloroethaneTetrahydrofuran (anhydrous)
Temperature80–90°C0–5°C (to minimize decomposition)
Yield64.5–65.98% Not reported

Physicochemical Properties

Propionyl hypobromite’s properties are inferred from its constituent groups and analogous compounds:

Stability and Decomposition

The compound is expected to be thermally labile, decomposing above –20°C into propionic acid and bromine oxides:

CH3CH2COOBrCH3CH2COOH+BrO (radical)\text{CH}_3\text{CH}_2\text{COOBr} \rightarrow \text{CH}_3\text{CH}_2\text{COOH} + \text{BrO}^\bullet \ (\text{radical})

This instability parallels other acyl hypobromites, which are often stored at –80°C under inert atmospheres.

Solubility and Reactivity

Propionyl hypobromite is likely soluble in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) but reacts violently with water, alcohols, and amines. Its electrophilic bromine atom makes it effective for α-bromination of ketones and allylic bromination.

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